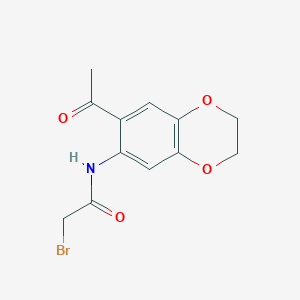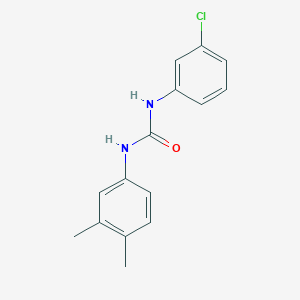
N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide
Descripción general
Descripción
N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide, also known as BPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BPB is a small molecule that belongs to the class of benzamides and has been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide is not fully understood, but it is believed to act by inhibiting the activity of several enzymes and modulating multiple signaling pathways. N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide has been shown to inhibit the activity of tyrosine kinases such as c-Src and Fyn, which play a crucial role in the regulation of cell growth and proliferation. N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide has also been found to inhibit the activity of proteases such as cathepsin B and L, which are involved in the degradation of extracellular matrix proteins. Additionally, N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide has been shown to inhibit the activity of phospholipases such as PLA2, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide has been found to inhibit the invasion and migration of cancer cells. N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide has also been shown to exhibit antiviral activity against several viruses such as herpes simplex virus and human immunodeficiency virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide has also been shown to exhibit a wide range of biological activities, making it a versatile tool for studying various biological processes. However, there are also some limitations to using N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide in lab experiments. N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide has been found to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays. Additionally, the mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide. One area of research is the development of N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide as a potential therapeutic agent for the treatment of various diseases such as cancer and inflammation. Another area of research is the elucidation of the mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide. Understanding the molecular targets of N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide can provide insights into its biological activities and potential therapeutic applications. Additionally, the development of more potent and selective derivatives of N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide can improve its efficacy and reduce its toxicity.
Aplicaciones Científicas De Investigación
N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide has been extensively studied for its potential applications in various fields of research. It has been shown to exhibit anti-inflammatory, anticancer, and antiviral activities. N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide has also been found to inhibit the activity of several enzymes such as tyrosine kinases, proteases, and phospholipases. Due to its ability to modulate multiple signaling pathways, N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide has been suggested as a potential therapeutic agent for the treatment of various diseases.
Propiedades
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-3-4-14-24(29)27-22-13-9-8-12-20(22)26(31)28-23-16-15-18(2)17-21(23)25(30)19-10-6-5-7-11-19/h5-13,15-17H,3-4,14H2,1-2H3,(H,27,29)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUGLYFXGDJFNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-methylphenyl)-2-(pentanoylamino)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{4-bromo-2-[(5-bromo-2-propionylphenyl)-NNO-azoxy]phenyl}-1-propanone](/img/structure/B3828933.png)





![2-[(2,2-diphenylcyclopropyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B3828972.png)
![N'-[(2,2-diphenylcyclopropyl)carbonyl]-4-nitrobenzohydrazide](/img/structure/B3828977.png)
![2-nitro-N'-[(2-phenylcyclopropyl)carbonyl]benzohydrazide](/img/structure/B3828984.png)
![N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide](/img/structure/B3828988.png)
![1-isobutyl-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3828997.png)
![4-methyl-N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]benzamide](/img/structure/B3829000.png)
![2-chloro-N-[2,2,2-trichloro-1-(dimethylamino)ethyl]benzamide](/img/structure/B3829007.png)